2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds with a 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid moiety have been found to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase (sdh) .
Mode of Action
The compound likely interacts with its target, SDH, leading to inhibition of the enzyme. This inhibition disrupts the normal function of the enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain. The citric acid cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The electron transport chain is a group of proteins in the inner mitochondrial membrane that facilitates a series of redox reactions, the end result of which is the production of ATP .
Result of Action
The result of the compound’s action would be the disruption of energy production in cells due to the inhibition of SDH. This could lead to cell death, which is why similar compounds are often used as fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using standard methods involving the condensation of appropriate aldehydes and amines.
Coupling Reactions: The final compound is formed by coupling the pyrazole, piperidine, and pyridine rings through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new medications.
Industry
In the agricultural industry, this compound is investigated for its potential as a pesticide or fungicide. Its unique chemical properties make it effective against various pests and pathogens.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and is used as an intermediate in the synthesis of various fungicides.
Isopyrazam: A fungicide that contains a similar pyrazole ring structure.
Sedaxane: Another fungicide with a similar chemical structure.
Uniqueness
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of three different ring systems (pyrazole, piperidine, and pyridine) and the presence of a difluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-24-10-14(16(23-24)17(19)20)18(26)25-6-3-12(4-7-25)11-27-15-8-13(9-21)2-5-22-15/h2,5,8,10,12,17H,3-4,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMRAUSUQVQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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